![molecular formula C24H24FN3O3 B2687134 2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-16-8](/img/structure/B2687134.png)
2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridazinone ring, and a phenyl ring . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperidine and pyridazinone rings suggests that the compound may exhibit interesting chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the piperidine and pyridazinone rings, as well as the phenyl ring and the fluorophenoxy group . These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Pharmacological Applications
Neuroleptic and Serotonergic Activities : Studies have shown that structurally related compounds exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating psychiatric disorders such as schizophrenia and depression. For instance, certain derivatives have been found to be noncataleptogenic, resembling the atypical neuroleptic clozapine's profile, suggesting potential for developing new antipsychotic medications (Perregaard et al., 1992).
Anticancer Properties : Some derivatives have shown inhibitory effects on Aurora kinases, which are crucial in cell cycle control, thus highlighting potential applications in cancer therapy. Inhibition of these kinases can be a strategic target for anti-cancer drug development (ロバート ヘンリー,ジェームズ, 2006).
Gastrointestinal Motility Disorders : Research into motilin receptor agonists has led to the discovery of compounds that can enhance gastrointestinal motility, suggesting therapeutic potential for gastroparesis and related gastrointestinal motility disorders (Westaway et al., 2009).
Chemical and Synthetic Methodologies
Synthesis of Calcium-Channel Blockers : Derivatives structurally related to the queried compound have been synthesized as calcium-channel blockers, indicating utility in developing antihypertensive agents. These findings suggest a broader chemical applicability for synthesizing compounds with cardiovascular benefits (Shanklin et al., 1991).
Analgesic and Anti-inflammatory Agents : The synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents highlights the potential for structurally similar compounds to be developed for pain and inflammation management. This research underscores the versatility of these compounds in therapeutic applications (Gökçe et al., 2005).
Antimicrobial Activities : Studies have explored the antimicrobial properties of compounds with similar structures, demonstrating effectiveness against various bacterial and fungal strains. This research avenue presents a promising strategy for developing new antimicrobial agents to combat resistant microbial infections (Thanusu et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-20-8-4-5-9-22(20)31-17-24(30)27-14-12-18(13-15-27)16-28-23(29)11-10-21(26-28)19-6-2-1-3-7-19/h1-11,18H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBZKVJGGVWGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

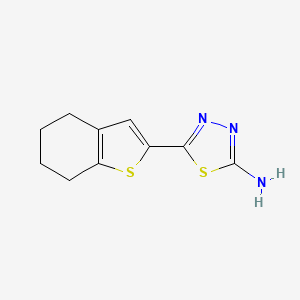
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)
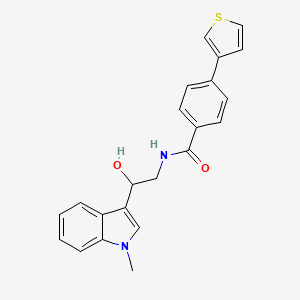
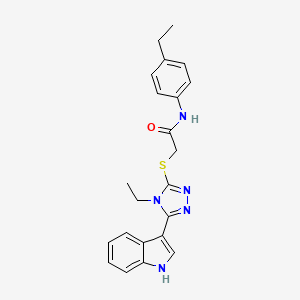
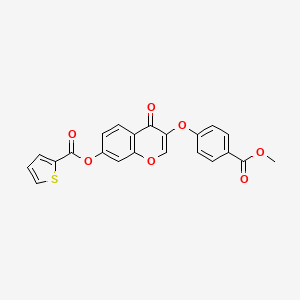
![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)
![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)
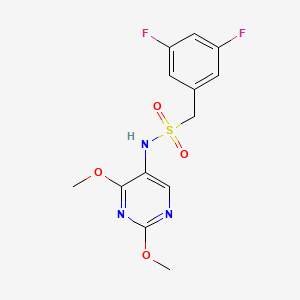
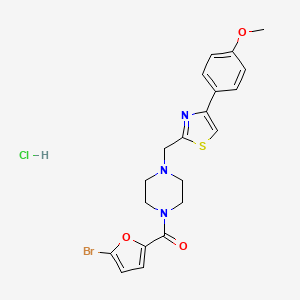
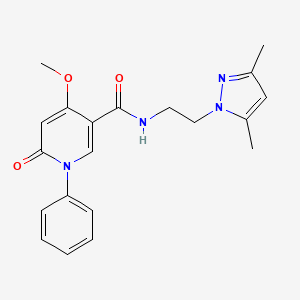
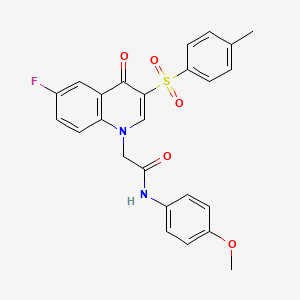
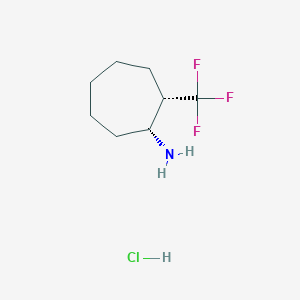
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)